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N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine
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Overview
Description
N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring substituted with a pyrrolidine ring and a methyl group. Nitrogen-containing heterocycles are significant in medicinal chemistry due to their diverse biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with suitable aldehydes or ketones.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions where a halogenated pyrazine derivative reacts with pyrrolidine.
Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the pyrazine ring to a dihydropyrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-MPPA has been identified as a potential inhibitor of various kinases, particularly those involved in cancer signaling pathways. Studies have shown its effectiveness against kinases like Aurora B kinase and FLT3 , making it a candidate for cancer treatment research. The compound's ability to modulate kinase activity suggests it could play a role in therapeutic strategies targeting specific cancers.
Antibacterial Properties
Research indicates that N-MPPA exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in antibiotic development, although further studies are needed to elucidate the mechanisms behind its antibacterial effects.
Biochemical Interactions
N-MPPA's structure allows it to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of cellular signaling pathways, which is crucial for developing drugs aimed at treating diseases linked to these pathways .
Case Study 1: Kinase Inhibition
In a study focusing on the inhibition of Aurora B kinase, N-MPPA demonstrated submicromolar potency, indicating its potential as a therapeutic agent in oncology. The structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine moiety could enhance its inhibitory effects on the kinase.
Case Study 2: Antibacterial Activity
A series of assays conducted against various bacterial strains highlighted N-MPPA's effectiveness, particularly against resistant strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, warranting further investigation into its potential as a new antibiotic.
Mechanism of Action
The mechanism of action of N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(pyrrolidin-2-YL)pyridine-2-amine
- N-Methyl-3-(pyrrolidin-2-YL)pyrimidine-2-amine
- N-Methyl-3-(pyrrolidin-2-YL)pyrazole-2-amine
Uniqueness
N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine is unique due to its specific combination of a pyrazine ring with a pyrrolidine ring and a methyl group. This structure imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and other applications. Compared to similar compounds, it may exhibit different binding affinities and biological activities due to the unique positioning of its functional groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine (N-MPPA) is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrazine ring and a pyrrolidine moiety, suggests various interactions with biological targets that could lead to therapeutic applications. This article reviews the biological activity of N-MPPA, focusing on its mechanisms, potential therapeutic uses, and research findings.
- Molecular Formula : C10H15N3
- Molecular Weight : 164.21 g/mol
- Structure : Contains a pyrazine ring substituted with a methyl group and a pyrrolidine moiety.
N-MPPA's biological activity is primarily linked to its interactions with specific enzymes and receptors, particularly kinases involved in cellular signaling pathways. Notable findings include:
-
Kinase Inhibition :
- N-MPPA has been identified as a potential inhibitor of various kinases, including Aurora B kinase and FLT3, which are crucial in cancer cell proliferation and survival.
- The compound exhibits selectivity for these kinases, which could make it a valuable candidate for targeted cancer therapies.
-
Antibacterial Activity :
- Preliminary studies suggest that N-MPPA may possess antibacterial properties, showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Further investigation is necessary to elucidate the mechanisms behind this antibacterial action.
- Cell Cycle Effects :
Table 1: Summary of Biological Activities of N-MPPA
Case Studies
- Cancer Research :
-
Antibacterial Studies :
- In vitro assays revealed that N-MPPA exhibited notable antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that N-MPPA could be developed into a new class of antibiotics.
Properties
IUPAC Name |
N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7/h5-7,11H,2-4H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJGQPIZISBZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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